molecular formula C16H12O2 B074847 1,4-Dimethylanthraquinone CAS No. 1519-36-4

1,4-Dimethylanthraquinone

Cat. No. B074847
CAS No.: 1519-36-4
M. Wt: 236.26 g/mol
InChI Key: DVFAVJDEPNXAME-UHFFFAOYSA-N
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Patent
US07700366B2

Procedure details

To a solution of 1,4-dimethylanthraquinone (1 g, 4.24 mmol) suspended in 40 mL of isopropanol was added sodium borohydride (1.6 g, 42.4 mmol) in portions over 1 h at room temperature with stirring. The reaction mixture was left to stir at this temperature for an additional 30 min before heating to reflux overnight. The solution was then cooled to room temperature and quenched by pouring into 5% HCl solution. The mixture was left to stir for 1 hr and the solution was filtered to give a yellow solid. The solid was further recrystallized from ethanol to give the product 1 as a bright yellow solid (0.795 g, 92%): m.p. 70-72° C. (lit1. m.p. 74° C.); 1H NMR (300 MHz, CDCl3): 8.56 (2H, s), 8.06 (2H, dd, J=6.5 and 3.3 Hz), 7.50 (2H, dd, J=6.5 and 3.3 Hz), 7.22 (2H, s), 2.82 (6H, s); HR-MS (EI) calcd. for C16H14 (M+): 206.11, found: 206.11.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:15]2[C:14](=O)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=O)[C:6]=2[C:5]([CH3:18])=[CH:4][CH:3]=1.[BH4-].[Na+]>C(O)(C)C>[CH3:18][C:5]1[C:6]2[C:15](=[CH:14][C:13]3[C:8]([CH:7]=2)=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:2]([CH3:1])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
STIRRING
Type
STIRRING
Details
to stir at this temperature for an additional 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
before heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring into 5% HCl solution
WAIT
Type
WAIT
Details
The mixture was left
STIRRING
Type
STIRRING
Details
to stir for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was further recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.795 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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